molecular formula C21H23N3O3 B12183586 3-(2-methoxyphenyl)-N-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

3-(2-methoxyphenyl)-N-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B12183586
M. Wt: 365.4 g/mol
InChI Key: RHEWAIVPXZWVJE-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-N-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic organic compound belonging to the quinazoline family. This compound is characterized by its complex structure, which includes a quinazoline core, a methoxyphenyl group, and a carboxamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-N-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable methoxy-substituted benzene derivative reacts with the quinazoline core.

    Carboxamide Formation: The carboxamide moiety is formed by reacting the intermediate with an appropriate amine, such as 3-methylbutylamine, under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions to increase yield, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-N-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinazoline core or the methoxyphenyl group are replaced by other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation Products: Quinazoline N-oxides.

    Reduction Products: Reduced quinazoline derivatives.

    Substitution Products: Various substituted quinazoline derivatives depending on the reagents used.

Scientific Research Applications

3-(2-methoxyphenyl)-N-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for studying biochemical pathways.

    Medicine: Preliminary studies suggest that it may have therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-N-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide: Lacks the N-(3-methylbutyl) group.

    3-(2-chlorophenyl)-N-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide: Contains a chlorophenyl group instead of a methoxyphenyl group.

Uniqueness

3-(2-methoxyphenyl)-N-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is unique due to the presence of the methoxyphenyl group and the N-(3-methylbutyl) group, which may confer distinct biological activities and chemical properties compared to its analogs. These structural differences can influence the compound’s binding affinity, selectivity, and overall efficacy in various applications.

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

3-(2-methoxyphenyl)-N-(3-methylbutyl)-4-oxoquinazoline-7-carboxamide

InChI

InChI=1S/C21H23N3O3/c1-14(2)10-11-22-20(25)15-8-9-16-17(12-15)23-13-24(21(16)26)18-6-4-5-7-19(18)27-3/h4-9,12-14H,10-11H2,1-3H3,(H,22,25)

InChI Key

RHEWAIVPXZWVJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C=N2)C3=CC=CC=C3OC

Origin of Product

United States

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